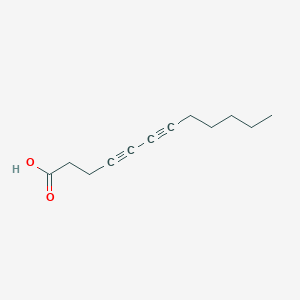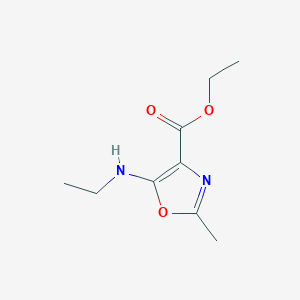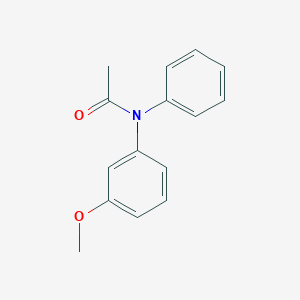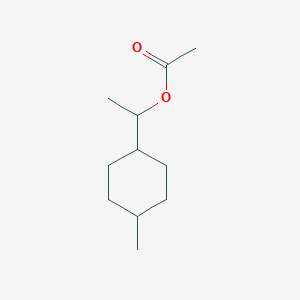![molecular formula C15H18O8 B010891 [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 109796-65-8](/img/structure/B10891.png)
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as rosmarinic acid, is a natural polyphenol found in many plants, including rosemary, sage, and thyme. Rosmarinic acid has been studied extensively for its potential health benefits, including its anti-inflammatory, antioxidant, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reactive oxygen species, as well as by modulating signaling pathways involved in cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
Rosmarinic acid has been found to have various biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inhibiting the growth of bacteria and fungi. It has also been found to have potential neuroprotective effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid in lab experiments is that it is a natural compound that can be extracted from various plants, making it readily available. However, one limitation is that the purity of the compound obtained from plant extracts may vary, which can affect the reproducibility of experiments.
Orientations Futures
There are many potential future directions for research on [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid. Some possible areas of study include its potential applications in the treatment of neurodegenerative diseases, its effects on the gut microbiome, and its potential as a natural preservative in food and cosmetics. Additionally, further research is needed to fully understand the mechanism of action of [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid and its potential health benefits.
Méthodes De Synthèse
Rosmarinic acid can be extracted from various plants, including rosemary, sage, and thyme. The extraction process involves using solvents such as ethanol or methanol to obtain the compound. Alternatively, [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid can also be synthesized in the laboratory using chemical reactions.
Applications De Recherche Scientifique
Rosmarinic acid has been studied for its potential health benefits in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties, as well as potential applications in neuroprotection and cancer prevention.
Propriétés
Numéro CAS |
109796-65-8 |
|---|---|
Nom du produit |
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Formule moléculaire |
C15H18O8 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c1-22-13-6-9(2-4-10(13)18)3-5-14(21)23-15(11(19)7-16)12(20)8-17/h2-7,11-12,15,17-20H,8H2,1H3/b5-3+/t11-,12-,15+/m0/s1 |
Clé InChI |
NKQBCHTWUYOXAU-SLEUVZQESA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]([C@H](CO)O)[C@H](C=O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(CO)O)C(C=O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(CO)O)C(C=O)O)O |
Synonymes |
5-(O-trans-feruloyl)arabinose 5-O-(trans-feruloyl)-L-arabinose 5-O-(trans-feruloyl)arabinose 5-O-feruloylarabinose EFA cpd Fara cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)




![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)


![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)




